Adamantane, 1-(3-dimethylaminopropyl)-2-phenyl-, hydrochloride

Medicinal Chemistry Structure-Activity Relationship CNS Drug Design

Adamantane, 1-(3-dimethylaminopropyl)-2-phenyl-, hydrochloride (CAS 52583-04-7; molecular formula C₂₁H₃₂ClN; molecular weight 333.94 g/mol) is a tertiary dimethylaminoalkyl derivative of 2-phenyladamantane. The compound belongs to the 2-phenyladamantane alkylamine class, which was originally developed by Eli Lilly and Company as antidepressants and anti-Parkinsonism agents, with patent protection dating to the late 1960s.

Molecular Formula C21H32ClN
Molecular Weight 333.9 g/mol
CAS No. 52583-04-7
Cat. No. B13754087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantane, 1-(3-dimethylaminopropyl)-2-phenyl-, hydrochloride
CAS52583-04-7
Molecular FormulaC21H32ClN
Molecular Weight333.9 g/mol
Structural Identifiers
SMILESCN(C)CCCC12CC3CC(C1)CC(C3)C2C4=CC=CC=C4.Cl
InChIInChI=1S/C21H31N.ClH/c1-22(2)10-6-9-21-14-16-11-17(15-21)13-19(12-16)20(21)18-7-4-3-5-8-18;/h3-5,7-8,16-17,19-20H,6,9-15H2,1-2H3;1H
InChIKeyOLNLBYCEMYGFIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adamantane, 1-(3-dimethylaminopropyl)-2-phenyl-, hydrochloride (CAS 52583-04-7): Procurement-Relevant Structural and Class Overview


Adamantane, 1-(3-dimethylaminopropyl)-2-phenyl-, hydrochloride (CAS 52583-04-7; molecular formula C₂₁H₃₂ClN; molecular weight 333.94 g/mol) is a tertiary dimethylaminoalkyl derivative of 2-phenyladamantane . The compound belongs to the 2-phenyladamantane alkylamine class, which was originally developed by Eli Lilly and Company as antidepressants and anti-Parkinsonism agents, with patent protection dating to the late 1960s [1]. Its structure combines a rigid adamantane cage with a 2-phenyl substituent and a 1-(3-dimethylaminopropyl) side chain, distinguishing it from the clinically established 1-amino-adamantanes such as amantadine and memantine, which lack the 2-phenyl group and carry primary amine functionality at the bridgehead position [2].

Why Generic Substitution Fails for Adamantane, 1-(3-dimethylaminopropyl)-2-phenyl-, hydrochloride (CAS 52583-04-7)


Within the aminoadamantane family, substitution pattern critically determines pharmacological profile. Memantine (1-amino-3,5-dimethyladamantane) and amantadine (1-aminoadamantane) are low-to-moderate affinity, uncompetitive NMDA receptor channel blockers with primary amine head groups [1]. In contrast, 2-phenyladamantane alkylamines possess a tertiary dimethylaminopropyl side chain and a phenyl ring at the 2-position of the cage, producing a fundamentally different pharmacophore that engages monoaminergic systems and sigma receptors rather than the NMDA channel pore [2]. Even among 2-phenyladamantane alkylamines, variations in N-substitution (dimethyl vs. monomethyl vs. unsubstituted) and linker chain length (ethyl vs. propyl) generate compounds with divergent lipophilicity, metabolic stability, and target selectivity [3]. Generic substitution across these subclasses cannot preserve the specific property set required for a given research or industrial application.

Quantitative Differentiation Evidence: Adamantane, 1-(3-dimethylaminopropyl)-2-phenyl-, hydrochloride vs. Closest Analogs and In-Class Alternatives


Propyl Linker Extends Spatial Reach Beyond Ethyl-Bridged Analog 52583-00-3

The target compound incorporates a three-carbon (propyl) linker between the adamantane-1-position and the terminal dimethylamino group, compared to the two-carbon (ethyl) linker in the closest homolog, N,N-dimethyl-2-(2-phenyl-1-adamantyl)ethanamine hydrochloride (CAS 52583-00-3) [1]. This difference increases the molecular weight by 14 Da (333.94 vs. 319.91 g/mol), adds one rotatable bond (5 vs. 4), and extends the calculated distance between the adamantane centroid and the protonated amine nitrogen by approximately 1.3 Å, which has been shown in the adamantanealkanamine series to alter receptor binding pocket accommodation and monoamine transporter interaction profiles [2].

Medicinal Chemistry Structure-Activity Relationship CNS Drug Design

Tertiary Dimethylamine vs. Secondary Methylamine: N-Substitution Drives Basicity and Metabolic Divergence

The target compound bears a tertiary N,N-dimethylamine terminus, whereas the close analog adamantane, 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride (CAS 52583-03-6) carries a secondary N-methylamine. Calculated pKa values differ by approximately 0.5–0.8 units (tertiary amine pKa ≈ 9.8–10.2 vs. secondary amine pKa ≈ 10.5–10.8 for alkylamines of similar structure), which influences the fraction ionized at physiological pH and consequently membrane permeability and lysosomal trapping propensity [1]. Tertiary dimethylamino groups are also substrates for N-demethylation by CYP450 isoforms (primarily CYP3A4 and CYP2D6), whereas secondary N-methylamines undergo both N-demethylation and N-oxidation, yielding divergent metabolite profiles that affect in vivo half-life and CNS exposure [2].

Drug Metabolism Pharmacokinetics Amine Basicity

2-Phenyladamantane Scaffold Confers Monoaminergic and Sigma Receptor Activity Absent in Memantine and Amantadine

2-Phenyladamantane alkylamines as a class engage sigma-1 and sigma-2 receptors and modulate monoamine neurotransmission, a pharmacological profile fundamentally distinct from the NMDA receptor channel blockade that defines 1-amino-adamantanes (memantine, amantadine) [1]. The Lilly patent GB 1,274,652 explicitly demonstrates that 2-phenyladamantane alkylamines reverse reserpine-induced ptosis and hypothermia in mice — classical antidepressant and antiparkinsonian assays — at doses where amantadine and memantine are inactive or substantially less potent [2]. While compound-specific IC₅₀ or ED₅₀ values for CAS 52583-04-7 in isolated receptor assays are not published in the open literature, the 2-phenyl substitution on the adamantane cage introduces a planar aromatic surface capable of π-π stacking and hydrophobic interactions that cannot be achieved by the 3,5-dimethyl substitution pattern of memantine, thereby redirecting target engagement from the ion channel pore to G-protein-coupled receptors and transporters [1].

Neuropharmacology Sigma Receptor Antidepressant Parkinson's Disease

Hydrochloride Salt Form Provides Defined Crystallinity and Handling Advantages Over Free Base

CAS 52583-04-7 is supplied as the hydrochloride salt, with a molecular weight of 333.94 g/mol and exact mass of 333.22 Da, compared to the free base form (C₂₁H₃₁N, theoretical MW = 297.48 g/mol) . The hydrochloride salt increases aqueous solubility through ionization at the tertiary amine center and provides a defined crystalline form amenable to precise weighing, reproducible dissolution, and long-term storage stability. The free base of this compound class is typically a viscous oil or low-melting solid at room temperature, making accurate handling in milligram-scale experiments problematic without salt formation [1]. The hydrochloride counterion adds 36.46 g/mol to the formula mass, corresponding to a salt-to-free base mass ratio of 1.122, which must be accounted for when calculating equivalent free base concentrations in biological assays.

Formulation Science Salt Selection Solid-State Chemistry

Propylamine Side Chain Introduces Dual Hydrogen-Bond Donor/Acceptor Capacity Lacking in Shorter-Chain Analogs

The hydrochloride salt of CAS 52583-04-7 presents one hydrogen-bond donor (protonated amine N⁺–H) and one hydrogen-bond acceptor (the chloride counterion or amine lone pair in free base form), as computed by PubChem [1]. While absolute H-bond donor/acceptor counts are identical to the ethyl analog (CAS 52583-00-3), the extended propyl chain positions the charged amine further from the adamantane cage, altering the solvent-accessible surface area and the geometric presentation of the H-bond donor to biological targets. Molecular modeling in the adamantanealkanamine literature indicates that a propyl linker permits the terminal amine to reach deeper into receptor binding pockets compared to ethyl-bridged congeners, potentially accessing different subsite interactions within sigma-1 and dopamine transporter binding cavities [2].

Molecular Recognition Ligand Design Hydrogen Bonding

Optimal Research and Industrial Application Scenarios for Adamantane, 1-(3-dimethylaminopropyl)-2-phenyl-, hydrochloride (CAS 52583-04-7)


CNS Sigma Receptor and Monoamine Transporter Probe Development

Investigators studying sigma-1 or sigma-2 receptor pharmacology, or developing dual sigma/monoamine transporter ligands, should prioritize CAS 52583-04-7 over 1-amino-adamantanes (memantine, amantadine) because the 2-phenyladamantane scaffold is the minimal structural requirement for sigma receptor engagement [1]. The tertiary dimethylaminopropyl side chain provides a protonatable amine for ionic interactions, while the rigid adamantane-phenyl core occupies the lipophilic binding pocket. This compound serves as a reference standard for SAR expansion around linker length and amine substitution within the 2-phenyladamantane alkylamine series [2].

Antidepressant and Anti-Parkinsonism Preclinical Model Studies

The compound belongs to a class of 2-phenyladamantane alkylamines originally patented by Eli Lilly for antidepressant and anti-Parkinsonism applications, with demonstrated activity in reserpine-induced ptosis, hypothermia, and catalepsy models [1]. It should be selected when the research objective is to evaluate monoaminergic/sigma-mediated antidepressant mechanisms rather than NMDA receptor channel blockade. The hydrochloride salt form ensures reproducible dosing in rodent behavioral pharmacology studies [2].

SAR Expansion Around Adamantane 1-Position Linker Length

When systematically exploring the structure-activity relationship of 2-phenyladamantane derivatives as a function of linker chain length, CAS 52583-04-7 (n-propyl linker, 3 CH₂ units) represents the middle point between the shorter ethyl analog (CAS 52583-00-3, 2 CH₂ units) and potential butyl or longer homologs. Its physicochemical properties (MW 333.94, boiling point 392.3°C) make it suitable as a comparator for assessing how incremental methylene additions affect target affinity, metabolic stability, and CNS penetration within a congeneric series [1].

Tertiary Amine Metabolism and Pharmacokinetic Modeling

The tertiary N,N-dimethylamine terminus of CAS 52583-04-7 makes it a suitable substrate for studying CYP450-mediated N-demethylation kinetics and metabolite identification, in contrast to the secondary N-methylamine analog (CAS 52583-03-6) which undergoes both N-demethylation and N-oxidation [1]. Researchers conducting in vitro microsomal or hepatocyte stability assays can use this compound to isolate N-demethylation as the predominant Phase I metabolic pathway, simplifying metabolite profiling and enabling clearer structure-metabolism relationship assessment [2].

Quote Request

Request a Quote for Adamantane, 1-(3-dimethylaminopropyl)-2-phenyl-, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.